Picloxydine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Picloxydine involves the reaction of 4-chlorophenyl isocyanate with piperazine, followed by the reaction with cyanamide. The reaction conditions typically include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction is carried out in large reactors with precise temperature and pressure control to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Picloxydine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amines derived from this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Picloxydine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Employed in studies involving microbial inhibition and as a model compound for studying bisbiguanides.
Medicine: Extensively used in ophthalmology for treating bacterial infections and as a preservative in eye drops.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Mechanism of Action
Picloxydine exerts its effects by disrupting the cell membranes of bacteria, leading to cell lysis and death. It targets the lipid bilayer of bacterial cell membranes, causing increased permeability and leakage of cellular contents. This mechanism is similar to that of other bisbiguanides like chlorhexidine .
Comparison with Similar Compounds
Similar Compounds
Chlorhexidine: Structurally similar and used for similar applications.
Polyhexamethylene biguanide (PHMB): Another bisbiguanide with antimicrobial properties.
Alexidine: A bisbiguanide used in mouthwashes and disinfectants.
Uniqueness
Picloxydine is unique due to its specific application in ophthalmology and its effectiveness in treating eye infections. Its structural similarity to chlorhexidine allows it to share similar antimicrobial properties, but its formulation in eye drops makes it particularly valuable in treating ocular conditions .
Properties
CAS No. |
5636-92-0 |
---|---|
Molecular Formula |
C20H24Cl2N10 |
Molecular Weight |
475.4 g/mol |
IUPAC Name |
1-N',4-N'-bis[N'-(4-chlorophenyl)carbamimidoyl]piperazine-1,4-dicarboximidamide |
InChI |
InChI=1S/C20H24Cl2N10/c21-13-1-5-15(6-2-13)27-17(23)29-19(25)31-9-11-32(12-10-31)20(26)30-18(24)28-16-7-3-14(22)4-8-16/h1-8H,9-12H2,(H4,23,25,27,29)(H4,24,26,28,30) |
InChI Key |
YNCLPFSAZFGQCD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=NC(=NC2=CC=C(C=C2)Cl)N)N)C(=NC(=NC3=CC=C(C=C3)Cl)N)N |
Isomeric SMILES |
C1N(CCN(C1)/C(=N\C(=NC2=CC=C(C=C2)Cl)N)/N)/C(=N\C(=NC3=CC=C(C=C3)Cl)N)/N |
Canonical SMILES |
C1CN(CCN1C(=NC(=NC2=CC=C(C=C2)Cl)N)N)C(=NC(=NC3=CC=C(C=C3)Cl)N)N |
Key on ui other cas no. |
5636-92-0 |
Synonyms |
1,1-(p-chlorophenylguanidinoformimidonyl)bis piperazine picloxidine picloxydine picloxydine dihydrochloride Vitabact |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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